XLogP3-AA Lipophilicity: 4-Chlorophenoxy Derivative vs. Phenyl Analog
4-(3-(4-Chlorophenoxy)propyl)morpholine exhibits a computed XLogP3-AA value of 2.5 [1], while the direct analog lacking the chloro substituent, 4-(3-phenylpropyl)morpholine, has an XLogP3-AA of 2.2 [2]. This +0.3 logP increase reflects enhanced lipophilicity conferred by the 4-chloro group, which is predicted to improve passive membrane permeability and potential CNS penetration. Note: High-strength biological differential evidence is limited; these computed properties serve as the most robust available comparator data.
| Evidence Dimension | XLogP3-AA (computed partition coefficient) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 4-(3-Phenylpropyl)morpholine (CAS 25262-57-1): 2.2 |
| Quantified Difference | +0.3 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher logP correlates with increased membrane permeability, a key parameter for optimizing compound distribution in biological systems.
- [1] PubChem. (2025). 4-(3-(4-Chlorophenoxy)propyl)morpholine, CID 409916. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 4-(3-Phenylpropyl)morpholine, CID 782728. National Center for Biotechnology Information. View Source
